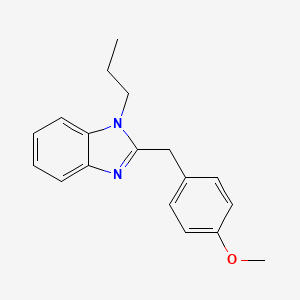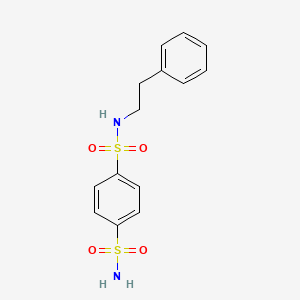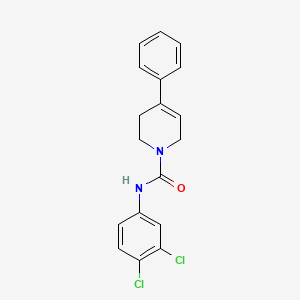![molecular formula C10H12IN3OS B5820433 N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide, also known as IQ-1S, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized in 2010 by researchers at the University of Texas at Austin. Since then, IQ-1S has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in cancer research.
作用機序
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide works by inhibiting the activity of the protein TNIK, which is a key component of the Wnt signaling pathway. TNIK is involved in the activation of several downstream signaling pathways that promote cell growth and survival. By inhibiting TNIK, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide can block the activity of these pathways, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects
Studies have shown that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide can inhibit the growth of colorectal cancer cells in vitro and in vivo. In addition, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide may have potential as a cancer therapeutic.
実験室実験の利点と制限
One advantage of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer in laboratory experiments. However, one limitation is that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is not highly selective for TNIK, and may also inhibit other kinases that are involved in cell signaling pathways. This can make it difficult to interpret the results of experiments using N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide.
将来の方向性
There are several potential future directions for research on N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide. One area of interest is the development of more selective TNIK inhibitors, which could improve the efficacy and safety of this type of cancer therapeutic. Another direction is the exploration of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, researchers may continue to study the mechanism of action of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in order to better understand how it works and how it may be optimized for clinical use.
合成法
The synthesis of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide involves several steps, including the reaction of 2-bromo-5-iodopyridine with potassium thiocyanate to form 5-iodo-2-thiocyanatopyridine. This compound is then reacted with 2-amino-2-methylpropanamide to form the final product, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide. The synthesis of N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been optimized over time, with researchers exploring different reaction conditions and reagents to improve the yield and purity of the final product.
科学的研究の応用
N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been studied for its potential use in cancer research, particularly in the treatment of colorectal cancer. Studies have shown that N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide inhibits the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. By blocking this pathway, N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide may be able to slow or stop the growth of cancer cells.
特性
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3OS/c1-6(2)9(15)14-10(16)13-8-4-3-7(11)5-12-8/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGQIZEQHUSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)
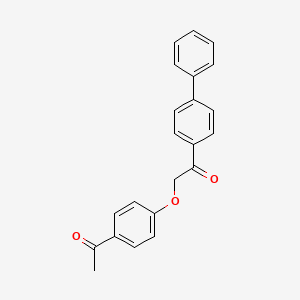
![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)
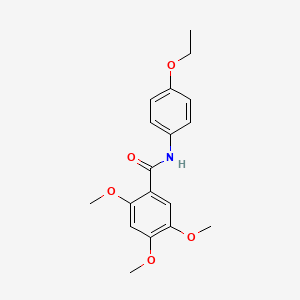
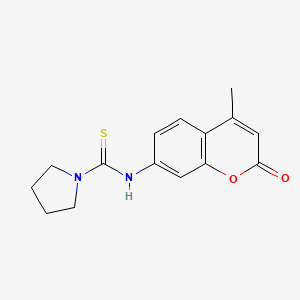
![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)
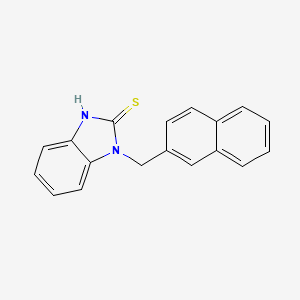
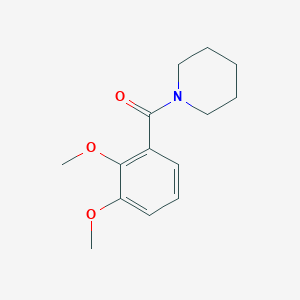
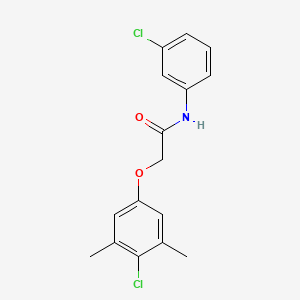
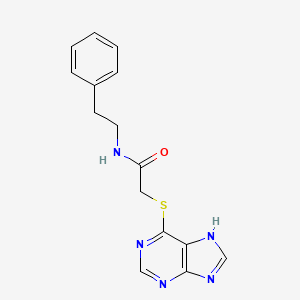
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
